molecular formula C14H8FN3O2S B12586619 2-Benzothiazolamine, 6-fluoro-N-[(4-nitrophenyl)methylene]- CAS No. 647026-43-5

2-Benzothiazolamine, 6-fluoro-N-[(4-nitrophenyl)methylene]-

Cat. No.: B12586619
CAS No.: 647026-43-5
M. Wt: 301.30 g/mol
InChI Key: KPZLIBRQWPJVLO-UHFFFAOYSA-N
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Description

2-Benzothiazolamine, 6-fluoro-N-[(4-nitrophenyl)methylene]- is a chemical compound known for its unique structure and properties. It belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-Benzothiazolamine, 6-fluoro-N-[(4-nitrophenyl)methylene]- typically involves the reaction of 2-aminobenzothiazole with 6-fluoro-4-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-Benzothiazolamine, 6-fluoro-N-[(4-nitrophenyl)methylene]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to convert the nitro group to an amino group.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Benzothiazolamine, 6-fluoro-N-[(4-nitrophenyl)methylene]- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of 2-Benzothiazolamine, 6-fluoro-N-[(4-nitrophenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

2-Benzothiazolamine, 6-fluoro-N-[(4-nitrophenyl)methylene]- can be compared with other benzothiazole derivatives, such as:

  • 2-Benzothiazolamine, 4-methoxy-
  • 2-Benzothiazolamine, 6-fluoro-N-methyl-N-4-piperidinyl-

These compounds share a similar core structure but differ in their substituents, leading to variations in their properties and applications. The uniqueness of 2-Benzothiazolamine, 6-fluoro-N-[(4-nitrophenyl)methylene]- lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

647026-43-5

Molecular Formula

C14H8FN3O2S

Molecular Weight

301.30 g/mol

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-1-(4-nitrophenyl)methanimine

InChI

InChI=1S/C14H8FN3O2S/c15-10-3-6-12-13(7-10)21-14(17-12)16-8-9-1-4-11(5-2-9)18(19)20/h1-8H

InChI Key

KPZLIBRQWPJVLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=NC3=C(S2)C=C(C=C3)F)[N+](=O)[O-]

Origin of Product

United States

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